molecular formula C10H18ClNO3 B2500225 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2137981-17-8

1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2500225
CAS No.: 2137981-17-8
M. Wt: 235.71
InChI Key: WYNDENILXUFBLI-UHFFFAOYSA-N
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Description

1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO3. It is known for its unique structure, which includes a piperidine ring and a cyclobutane ring, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Formation of the Cyclobutane Ring: This step often involves cyclization reactions under controlled conditions to ensure the correct ring formation.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield different alcohols or amines .

Scientific Research Applications

1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
  • 1-(3-Hydroxypiperidin-2-yl)cyclobutane-1-carboxylic acid hydrochloride
  • 1-(3-Hydroxypiperidin-3-yl)cyclopentane-1-carboxylic acid hydrochloride

Uniqueness

1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both a piperidine and a cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-8(13)9(3-1-4-9)10(14)5-2-6-11-7-10;/h11,14H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNDENILXUFBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C2(CCCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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